molecular formula C17H19FN4O3 B2387681 5-cyclopropyl-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-3-carboxamide CAS No. 2034401-65-3

5-cyclopropyl-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-3-carboxamide

Cat. No.: B2387681
CAS No.: 2034401-65-3
M. Wt: 346.362
InChI Key: UKRYSRQMQJPYPX-JOCQHMNTSA-N
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Description

5-cyclopropyl-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-3-carboxamide is a novel compound of interest in medicinal and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis typically involves multiple steps, starting with the formation of the cyclohexyl intermediate, followed by attachment of the pyrimidine ring, and finally the formation of the isoxazole ring. Key reagents may include cyclopropylamines, pyrimidine fluorides, and isoxazole carboxylates, with reactions conducted under conditions such as refluxing in organic solvents, and employing catalysts like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of 5-cyclopropyl-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-3-carboxamide would involve optimizing these steps for scale, ensuring high yield and purity. This might involve continuous flow reactors to maintain consistent reaction conditions and utilize automation for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo several types of chemical reactions:

  • Oxidation: : It can be oxidized using agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: : Reducing agents like sodium borohydride can be used to reduce certain functional groups within the molecule.

  • Substitution: : Nucleophilic and electrophilic substitutions are common, facilitated by the presence of reactive centers within the molecule.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide in an acidic medium.

  • Reduction: : Sodium borohydride in an alcohol solvent.

  • Substitution: : Halogenated reagents like bromine or chlorine under controlled temperature and pH.

Major Products Formed

  • From oxidation: Corresponding alcohols, ketones, or carboxylic acids.

  • From reduction: Amines or alkyl derivatives.

  • From substitution: Halogenated or other substituted derivatives.

Scientific Research Applications

5-cyclopropyl-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-3-carboxamide holds potential across multiple fields:

  • Chemistry: : As a precursor or intermediate in synthetic pathways for other complex molecules.

  • Biology: : Studied for its interaction with various enzymes and proteins.

  • Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antiviral properties.

  • Industry: : May be used in the synthesis of polymers or other materials requiring specific functional groups.

Mechanism of Action

The mechanism involves binding to specific molecular targets within biological systems, such as enzymes or receptors. This binding can inhibit or activate biological pathways, leading to the observed therapeutic effects. Specific pathways might include the inhibition of kinase enzymes or the modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-cyclopropyl-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-2-carboxamide

  • 5-cyclopropyl-N-((1r,4r)-4-((6-fluoropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-3-carboxamide

  • 4-cyclopropyl-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-3-carboxamide

Uniqueness

What sets 5-cyclopropyl-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-3-carboxamide apart is its specific structural configuration and the substitution pattern, which can impart unique biochemical properties and higher specificity for certain molecular targets.

Hope this helps!

Properties

IUPAC Name

5-cyclopropyl-N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O3/c18-11-8-19-17(20-9-11)24-13-5-3-12(4-6-13)21-16(23)14-7-15(25-22-14)10-1-2-10/h7-10,12-13H,1-6H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRYSRQMQJPYPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NC3CCC(CC3)OC4=NC=C(C=N4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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